molecular formula C18H21N3O3S2 B2761975 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido CAS No. 2097914-47-9

5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido

Cat. No.: B2761975
CAS No.: 2097914-47-9
M. Wt: 391.5
InChI Key: DBKYJTFXHFBTHA-UHFFFAOYSA-N
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Description

The compound 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido is a sulfonamide derivative featuring a pentane backbone substituted with hydroxyl, thiophene, and pyrazole-phenyl groups.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-13-9-15(18-3-1-14-25-18)8-11-20-26(23,24)17-6-4-16(5-7-17)21-12-2-10-19-21/h1-7,10,12,14-15,20,22H,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKYJTFXHFBTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring through cyclization.

    Attachment of the Phenyl and Thiophene Groups: Using Suzuki or Stille coupling reactions to attach the phenyl and thiophene groups to the pyrazole ring.

    Introduction of the Sulfonamide Group: Reacting the intermediate with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Hydroxylation: Introducing the hydroxyl group through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it suitable for creating more complex molecules. Key synthetic routes include:

  • Formation of the Pyrazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Attachment of Phenyl and Thiophene Groups : Techniques such as Suzuki or Stille coupling reactions are employed to integrate these groups into the pyrazole framework.
  • Sulfonamide Group Introduction : This is generally accomplished by reacting intermediates with sulfonyl chlorides in the presence of bases.
  • Hydroxylation : Selective oxidation methods introduce hydroxyl groups into the compound.

The biological applications of this compound are particularly noteworthy:

  • Anti-inflammatory Properties : Studies indicate that it may inhibit certain inflammatory pathways, positioning it as a candidate for developing anti-inflammatory drugs.
  • Antimalarial Activity : Research has demonstrated its effectiveness against Plasmodium species, which cause malaria. The compound's ability to inhibit parasite growth suggests its potential utility in malaria treatment.
  • Antileishmanial Effects : Similarly, it has shown promise in inhibiting Leishmania parasites, indicating potential for treating leishmaniasis.

Medicinal Chemistry

In medicinal chemistry, 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido is being explored for its pharmacological properties:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to those enzymes. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, relevant for metabolic syndrome and associated disorders like type 2 diabetes and obesity .

Case Studies

Several studies highlight the compound's efficacy:

  • Antimalarial Studies : In vitro tests have shown that derivatives of this compound effectively inhibit the growth of Plasmodium falciparum, suggesting a pathway for new antimalarial drugs.
  • Anti-inflammatory Research : Molecular docking studies indicate that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. This suggests potential therapeutic uses in treating conditions like asthma and arthritis .
  • Cancer Research : The compound's structural analogs have been evaluated for their activity against human liver cancer cell lines (HepG2), demonstrating promising selectivity indices compared to standard treatments like methotrexate .

Industrial Applications

Beyond biological applications, this compound's unique electronic properties make it a candidate for use in developing new materials with photonic and electronic applications. Its conjugated system allows for potential utilization in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The pyrazole ring can interact with various biological targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Key Structural Features:

  • Sulfonamido Core : The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and anti-inflammatory properties .
  • Heterocyclic Substituents : The thiophene and pyrazole moieties contribute to π-π stacking and hydrogen-bonding interactions, which are critical for target binding .

Synthetic routes for analogous compounds involve condensation reactions using 1,4-dioxane and triethylamine as solvents, with malononitrile or ethyl cyanoacetate as key intermediates . Computational tools like Multiwfn and SHELXL have been employed to analyze electron density and refine crystal structures of related sulfonamides, underscoring the importance of noncovalent interactions in their stability .

Comparison with Similar Compounds

To contextualize the properties of 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido, we compare it with three structurally related sulfonamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Key Interactions
This compound Thiophene, pyrazole, hydroxyl ~450 (estimated) Inferred anti-inflammatory π-π stacking, H-bonding
4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Thiadiazole, chloro, phenyl 488.94 Anti-inflammatory Enzyme inhibition
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Cyanothiophene, amino, hydroxy 320.30 Not reported Malononitrile-derived
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Ethyl carboxylate, diamino-thiophene 214.25 Intermediate Solubility enhancer

Key Observations:

Thiophene vs. Thiadiazole: The thiophene group in the target compound offers a simpler heterocyclic system compared to the thiadiazole in compound 6a-o . Thiadiazoles are known for enhanced electron-withdrawing effects, which may improve binding affinity but reduce solubility.

Sulfonamide vs. Carboxylate: The sulfonamido group in the target compound and 6a-o provides stronger hydrogen-bonding capacity compared to the ethyl carboxylate in ’s intermediates.

Hydroxyl and Amino Groups: The 5-hydroxy substituent in the target compound contrasts with the amino groups in ’s derivatives. Hydroxyl groups typically improve aqueous solubility but may reduce metabolic stability compared to amino substituents.

Biological Activity :

  • Compound 6a-o demonstrated anti-inflammatory activity in vitro, likely via cyclooxygenase (COX) inhibition . The target compound’s thiophene and pyrazole groups may similarly modulate COX-2 selectivity, though empirical data are needed.

Research Findings and Computational Insights

Electron Density and Noncovalent Interactions

Studies using Multiwfn revealed that sulfonamide derivatives exhibit localized electron density around the sulfonamido group, facilitating interactions with polar residues in enzyme active sites . Noncovalent interaction (NCI) analysis further highlighted the role of van der Waals forces and hydrogen bonding in stabilizing thiophene-containing analogs .

Biological Activity

5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, antimalarial, and antileishmanial properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring , a thiophene ring , and a sulfonamide group . This structural diversity is believed to contribute to its varied biological activities.

PropertyValue
IUPAC NameN-(5-hydroxy-3-thiophen-2-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide
Molecular FormulaC18H21N3O3S2
Molecular Weight385.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity. The pyrazole and thiophene moieties are known for their ability to interact with various biological targets, disrupting normal cellular processes.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Parasite Inhibition : It has shown effectiveness against Plasmodium species and Leishmania parasites, suggesting potential as an antimalarial and antileishmanial agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Antimalarial Activity

In vitro studies have demonstrated that this compound inhibits the growth of Plasmodium falciparum, with IC50 values indicating potent antimalarial action.

Antileishmanial Activity

The compound has also been tested against Leishmania species, showing promising results in inhibiting parasite growth in culture conditions.

Case Studies

  • Antimalarial Efficacy :
    • A study evaluated the compound's efficacy against various strains of Plasmodium. Results indicated that it significantly reduced parasitemia in treated groups compared to controls, supporting its potential as an antimalarial drug candidate.
  • Anti-inflammatory Mechanism :
    • Another investigation focused on the compound's ability to inhibit COX enzymes. The results showed a dose-dependent inhibition, correlating with reduced inflammatory markers in cell cultures.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
5-hydroxy-3-(thiophen-2-yl)pentane-1-sulfonamidoLacks pyrazole ringReduced bioactivity
4-(1H-pyrazol-1-yl)phenyl sulfonamidesSimilar structure but without thiopheneAltered pharmacological profile
Thiophene-pyrazole derivativesCore structure shared but varies in substitutionDifferent chemical properties

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Prioritize binding poses with ∆G < −7 kcal/mol and hydrogen bonding with sulfonamide groups .
  • ADME analysis : SwissADME predicts bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. Key parameters: LogP <5, topological polar surface area (TPSA) <140 Ų .
    Contradictions between in silico predictions and in vitro assays may arise from solvent-accessible surface area (SASA) mismatches or unaccounted protein flexibility .

How should researchers resolve contradictions in biological assay data?

Q. Advanced Research Focus

  • Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation .
  • Statistical validation : Use ANOVA with post-hoc Tukey tests for IC₅₀ comparisons across replicates. Outliers may indicate assay interference (e.g., thiophene-mediated fluorescence quenching) .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if ELISA results are inconsistent .

What experimental designs are recommended for ecotoxicological studies?

Advanced Research Focus
Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic studies : Measure hydrolysis half-life (t₁/₂) at pH 4–9 and photolysis rates under UV-Vis light.

Biotic studies : Use Daphnia magna (48-hour LC₅₀) and soil microbial communities to assess acute toxicity and biodegradation.

Modeling : Apply EPI Suite to predict bioaccumulation (BCF >2,000 suggests high risk) .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to sulfonamide sensitization risks.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Storage : −20°C under desiccation to prevent hygroscopic degradation .

How can researchers optimize regioselectivity in pyrazole functionalization?

Q. Advanced Research Focus

  • Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the pyrazole 4-position to steer electrophilic substitution to the 5-position .
  • Microwave-assisted synthesis : Enhances regioselectivity (e.g., 95:5 regiomeric ratio) via rapid, uniform heating .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Advanced Research Focus

  • Process analytical technology (PAT) : Implement inline FTIR for real-time reaction monitoring.
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., 65°C, 12-hour reaction time) .

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